1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Overview
Description
1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a pyridine ring substituted with a dichlorobenzyl group and a carboxamide group, making it a versatile molecule for scientific research and industrial applications.
Mechanism of Action
Target of Action
The compound “1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide” is structurally similar to 2,4-Dichlorobenzyl alcohol . This compound is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . It is considered as an active ingredient found in several marketed OTC products .
Mode of Action
The compound works by killing bacteria and viruses associated with mouth and throat infections . The action of sucking the lozenge allows the active ingredients to work in the area of the discomfort and also helps lubricate and soothe the painful area .
Biochemical Pathways
It is known that the compound has a broad-spectrum activity against various microorganisms, indicating that it likely interferes with multiple biochemical pathways essential for the survival and replication of these organisms .
Pharmacokinetics
Given its use in over-the-counter products for the symptomatic relief of acute sore throat and postoperative sore throat , it can be inferred that the compound is likely to have good bioavailability when administered orally.
Result of Action
The primary result of the action of this compound is the relief of symptoms associated with mouth and throat infections. By killing the bacteria and viruses responsible for these infections, the compound helps to alleviate the discomfort and pain associated with these conditions .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s antiseptic activity. Moreover, the presence of other substances, such as essential oils in throat lozenges, can enhance the compound’s therapeutic effects .
Biochemical Analysis
Biochemical Properties
1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tubulin, inhibiting mitosis . Additionally, it acts as an ANT ligand, inducing conformational changes in the adenine nucleotide translocator (ANT), leading to mitochondrial channel formation . These interactions highlight the compound’s potential in modulating cellular processes.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce the expression of aquaporin 4 (AQP4) gene and protein in a mouse traumatic brain injury model, thereby suppressing neuroinflammation . This indicates its potential in modulating cellular responses to injury and stress.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the enzyme hexokinase (HK), which is crucial for glycolysis . This inhibition results in reduced ATP production, affecting cellular energy metabolism. Additionally, it induces changes in gene expression, further modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and maintains its biochemical activity for extended periods. For example, it has been shown to maintain antimicrobial activity for 5 to 10 minutes after application in dental plaque studies . Long-term effects include sustained inhibition of cellular processes, such as spermatogenesis in rats .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits spermatogenesis without causing significant adverse effects . At higher doses, it may lead to toxic effects, such as liver and kidney damage. These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as hexokinase and adenine nucleotide translocator, affecting metabolic flux and metabolite levels . These interactions highlight its potential in modulating cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. For instance, it is transported across cellular membranes by specific transporters and accumulates in mitochondria, where it exerts its effects . This distribution pattern is crucial for its biochemical activity and therapeutic potential.
Subcellular Localization
This compound is localized in specific subcellular compartments, such as mitochondria. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules and modulate cellular processes effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide typically involves the reaction of 2,4-dichlorobenzyl chloride with a suitable pyridine derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or catalytic processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.
2,4-Dichlorobenzyl chloride: A precursor in the synthesis of various organic compounds.
Di-2,4-dichlorobenzyltin complexes: Investigated for their anticancer activity.
Uniqueness
1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide stands out due to its unique combination of a pyridine ring and a dichlorobenzyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-10-3-1-8(11(15)5-10)6-17-7-9(13(16)19)2-4-12(17)18/h1-5,7H,6H2,(H2,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTWDAPNIHSQRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=CC2=O)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501153374 | |
Record name | 1-[(2,4-Dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501153374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666741 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
242797-48-4 | |
Record name | 1-[(2,4-Dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=242797-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2,4-Dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501153374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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